Peptide 78

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Peptid 78: , auch bekannt als Epitheliales Neutrophilen-aktivierendes Peptid 78, ist ein Chemokin, das eine entscheidende Rolle in der Immunantwort spielt. Es ist ein potenter Chemoattraktant und Aktivator von Neutrophilen, die wesentliche Bestandteile des Immunsystems sind. Dieses Peptid ist an verschiedenen physiologischen und pathologischen Prozessen beteiligt, darunter Entzündungen, Infektionen und Gewebereparatur .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Peptid 78 kann mithilfe der Festphasenpeptidsynthese (SPPS) synthetisiert werden, einem weit verbreiteten Verfahren zur Herstellung von Peptiden. Der Prozess beinhaltet die sequentielle Zugabe von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Schutzgruppen werden entfernt, und das Peptid wird vom Harz abgespalten, um das Endprodukt zu erhalten .

Industrielle Produktionsverfahren: In industriellen Umgebungen kann die Peptidsynthese mithilfe automatisierter Peptidsynthesizer hochskaliert werden. Diese Maschinen können alle notwendigen Schritte durchführen, einschließlich Kupplung, Entschützung und Spaltung, um große Mengen an Peptiden effizient zu produzieren. Die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) gewährleistet die Reinheit des synthetisierten Peptids .

Chemische Reaktionsanalyse

Arten von Reaktionen: Peptid 78 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Methioninreste des Peptids modifizieren und seine biologische Aktivität beeinflussen.

Reduktion: Reduktionsreaktionen können verwendet werden, um Disulfidbrücken innerhalb des Peptids zu brechen, wodurch seine Struktur und Funktion verändert werden.

Substitution: Aminosäurereste im Peptid können substituiert werden, um die Struktur-Aktivitätsbeziehung zu untersuchen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder Ameisensäure können unter milden Bedingungen verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) werden üblicherweise als Reduktionsmittel verwendet.

Substitution: Spezifische Aminosäuresubstitutionen können durch gerichtete Mutagenese oder chemische Synthesemethoden eingeführt werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen oxidierte, reduzierte oder substituierte Varianten von Peptid 78, die jeweils unterschiedliche biologische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Peptid 78 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird verwendet, um die Peptidsynthese, die Struktur-Aktivitätsbeziehung und die Peptid-Protein-Wechselwirkungen zu untersuchen.

Biologie: Peptid 78 ist an der Forschung zur Immunantwort, Entzündung und Zellsignalwegen beteiligt.

Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von entzündlichen Erkrankungen, Infektionen und Krebs.

Industrie: Peptid 78 wird bei der Entwicklung von diagnostischen Assays und therapeutischen Wirkstoffen eingesetzt

Wirkmechanismus

Peptid 78 entfaltet seine Wirkung, indem es an spezifische Rezeptoren auf der Oberfläche von Neutrophilen bindet, was zu deren Aktivierung und Migration an Stellen der Infektion oder Entzündung führt. Zu den molekularen Zielstrukturen gehören Chemokinrezeptoren wie CXCR1 und CXCR2. Die Bindung von Peptid 78 an diese Rezeptoren löst intrazelluläre Signalwege aus, die zur Freisetzung von reaktiven Sauerstoffspezies, Proteasen und anderen Entzündungsmediatoren führen .

Analyse Chemischer Reaktionen

Types of Reactions: Peptide 78 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s methionine residues, affecting its biological activity.

Reduction: Reduction reactions can be used to break disulfide bonds within the peptide, altering its structure and function.

Substitution: Amino acid residues in the peptide can be substituted to study the structure-activity relationship.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

Substitution: Site-directed mutagenesis or chemical synthesis methods can introduce specific amino acid substitutions.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted variants of this compound, each with distinct biological properties .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Recent studies have highlighted the potential of targeting Peptide 78 in cancer therapy:

- Targeting GRP78 : this compound interacts with glucose-regulated protein 78 (GRP78), which is overexpressed in many cancers. This interaction can be exploited to develop targeted drug delivery systems. For instance, Pep42, a peptide that binds to GRP78, has been shown to enhance the specificity of chemotherapeutic agents by directing them to tumor cells while minimizing toxicity to healthy tissues .

- Proapoptotic Effects : Novel cyclic peptides derived from the AMOP domain of ISM (Isthmin) have been developed that target cell-surface GRP78. These peptides induce apoptosis in cancer cells and suppress tumor growth in animal models, demonstrating their potential as anticancer therapeutics .

Inflammatory Diseases

This compound is implicated in various inflammatory conditions:

- Rheumatoid Arthritis : Elevated levels of ENA-78 have been observed in synovial fluid from patients with rheumatoid arthritis compared to those with osteoarthritis. Studies suggest that neutralizing antibodies against ENA-78 can reduce neutrophil recruitment and inflammation in animal models .

- Endometriosis : Research indicates that ENA-78 levels correlate with the severity of endometriosis symptoms, suggesting its role as a biomarker for this condition and a potential therapeutic target .

Table 1: Summary of Research Findings on this compound

Wirkmechanismus

Peptide 78 exerts its effects by binding to specific receptors on the surface of neutrophils, leading to their activation and migration to sites of infection or inflammation. The molecular targets include chemokine receptors such as CXCR1 and CXCR2. The binding of this compound to these receptors triggers intracellular signaling pathways, resulting in the release of reactive oxygen species, proteases, and other inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

Peptid 78 kann mit anderen Chemokinen wie Interleukin-8 (IL-8) und Monocyten-Chemoattraktant-Protein-1 (MCP-1) verglichen werden. Obwohl all diese Chemokine eine Rolle in der Immunantwort und Entzündung spielen, ist Peptid 78 einzigartig in seiner starken Neutrophilen-aktivierenden Wirkung. Ähnliche Verbindungen umfassen:

Interleukin-8 (IL-8): Ein weiteres Chemokin, das Neutrophile anzieht und aktiviert.

Monocyten-Chemoattraktant-Protein-1 (MCP-1): Primär zieht Monozyten und Makrophagen an

Die einzigartige Fähigkeit von Peptid 78, Neutrophile spezifisch zu aktivieren, macht es zu einem wertvollen Werkzeug bei der Untersuchung von Neutrophilen-bedingten Immunantworten und der Entwicklung gezielter Therapien für entzündliche Erkrankungen.

Biologische Aktivität

Peptide 78, also known as epithelial neutrophil-activating this compound (ENA-78), is a chemokine that plays a significant role in inflammatory responses and has been implicated in various pathological conditions, including cancer and autoimmune diseases. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, clinical relevance, and potential therapeutic applications based on diverse research findings.

Overview of this compound

This compound is part of the CXC chemokine family and is primarily involved in the recruitment and activation of neutrophils during inflammatory responses. It is produced by various cell types, including epithelial cells, macrophages, and fibroblasts, particularly in response to inflammatory stimuli such as interleukin-1β (IL-1β) and lipopolysaccharides (LPS) .

Chemotactic Activity

this compound acts as a potent chemoattractant for neutrophils, enhancing their migration to sites of inflammation. This activity is mediated through the binding of ENA-78 to its receptor, CXCR2, which activates intracellular signaling pathways that promote cell migration and activation .

Role in Cancer

Research indicates that elevated levels of ENA-78 are associated with various cancers, including bladder cancer and breast cancer. In bladder cancer models, knockdown of CXCL5 (the gene encoding ENA-78) resulted in reduced cell proliferation and increased apoptosis . Additionally, ENA-78 has been shown to facilitate tumor progression by promoting angiogenesis and modulating immune responses .

Case Studies

-

Endometriosis

In a case-control study involving women with endometriosis, significantly higher concentrations of ENA-78 were found in peritoneal fluid compared to controls. The study identified ectopic glandular and stromal cells as sources of ENA-78 production, suggesting its involvement in the inflammatory milieu associated with endometriosis . -

Rheumatoid Arthritis

Another study examined the expression of ENA-78 in the context of rheumatoid arthritis (RA). Elevated levels of ENA-78 were detected in synovial tissue and fluid from RA patients compared to those with osteoarthritis. The findings suggest that ENA-78 contributes to the pathogenesis of RA by enhancing neutrophil recruitment to inflamed joints .

Table 1: Summary of Biological Activities of this compound

Potential Therapeutic Applications

Given its role in inflammation and cancer progression, this compound presents several potential therapeutic avenues:

- Cancer Therapy : Targeting ENA-78 or its signaling pathways may provide novel strategies for inhibiting tumor growth and metastasis.

- Inflammatory Diseases : Modulating ENA-78 activity could be beneficial in treating conditions characterized by excessive neutrophil recruitment, such as RA or chronic inflammatory diseases.

Eigenschaften

CAS-Nummer |

132116-62-2 |

|---|---|

Molekularformel |

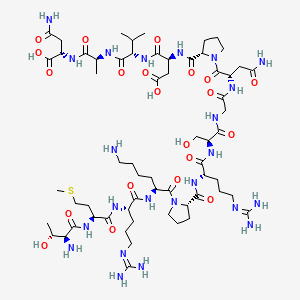

C62H107N23O21S |

Molekulargewicht |

1542.7 g/mol |

IUPAC-Name |

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C62H107N23O21S/c1-29(2)47(57(102)74-30(3)48(93)81-38(60(105)106)25-43(65)89)83-53(98)36(26-45(91)92)80-55(100)41-16-11-22-85(41)59(104)37(24-42(64)88)75-44(90)27-73-49(94)39(28-86)82-51(96)33(14-9-20-72-62(69)70)77-54(99)40-15-10-21-84(40)58(103)35(12-6-7-18-63)79-50(95)32(13-8-19-71-61(67)68)76-52(97)34(17-23-107-5)78-56(101)46(66)31(4)87/h29-41,46-47,86-87H,6-28,63,66H2,1-5H3,(H2,64,88)(H2,65,89)(H,73,94)(H,74,102)(H,75,90)(H,76,97)(H,77,99)(H,78,101)(H,79,95)(H,80,100)(H,81,93)(H,82,96)(H,83,98)(H,91,92)(H,105,106)(H4,67,68,71)(H4,69,70,72)/t30-,31+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,46-,47-/m0/s1 |

InChI-Schlüssel |

BNIFSVVAHBLNTN-XKKUQSFHSA-N |

SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)O)N)O |

Kanonische SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)N |

Aussehen |

Solid powder |

Key on ui other cas no. |

132116-62-2 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Sequenz |

TMRKPRSGNPDVAN |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

peptide 78 Thr-Met-Arg-Lys-Pro-Arg-Ser-Gly-Asn-Pro-Asp-Val-Ala-Asn threonyl-methionyl-argininyl-lysyl-prolyl-arginyl-seryl-glycyl-asparaginyl-prolyl-aspartyl-valyl-alanyl-asparagine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.